![molecular formula C7H11N3O2 B6143961 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1172349-04-0](/img/structure/B6143961.png)
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with their target proteins, aiding in the design of more potent and selective drugs .
Antiviral Activities
Compounds containing five-membered heteroaryl amines, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of effective antiviral therapeutics .
Anticancer Activities
Some studies suggest that pyrazole core favored improved growth inhibition in PC-3 cells . This indicates the potential of these compounds in the development of anticancer drugs .
Antioxidant Activities
Indole derivatives, which share a similar structure to pyrazole derivatives, have been found to possess antioxidant activities . Although specific studies on the antioxidant activity of “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” are not available, it is plausible that this compound may also exhibit antioxidant properties due to its structural similarity to indole derivatives .
Anti-inflammatory Activities
Indole derivatives have been found to possess anti-inflammatory activities . Given the structural similarity between indole and pyrazole derivatives, “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” may also have potential anti-inflammatory applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid |
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